isopropyl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups it contains. The compound you mentioned appears to contain a pyrazole ring and a pyrimidine ring, both of which are common in pharmaceutical compounds .
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, the reactions used, the conditions under which the reactions were carried out, and the yield of the final product .Molecular Structure Analysis
This involves determining the 3D structure of the molecule, which can be done using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo. This could include its reactivity with various reagents, the mechanisms of these reactions, and the products formed .Physical and Chemical Properties Analysis
This would involve measuring properties like the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
propan-2-yl 4-[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O6/c1-14(2)36-24(31)21-15(3)26-25(32)27-23(21)18-13-29(17-8-6-5-7-9-17)28-22(18)16-10-11-20(35-4)19(12-16)30(33)34/h5-14,23H,1-4H3,(H2,26,27,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTPLIQDIFJPPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC(=C(C=C3)OC)[N+](=O)[O-])C4=CC=CC=C4)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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